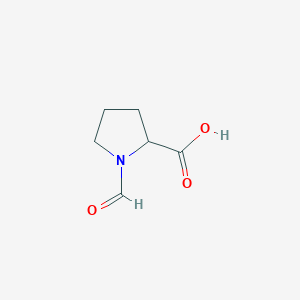

1-Formylpyrrolidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-formylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDRGOURKDLAOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13200-83-4, 67985-73-3 | |

| Record name | 1-Formyl-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013200834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proline, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proline, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-formylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Route Optimization

Direct Formylation Approaches for 1-Formylpyrrolidine-2-carboxylic Acid

Direct formylation of the secondary amine in L-proline is the most straightforward route to this compound. The success of this transformation hinges on the choice of formylating agent and the precise control of reaction conditions to maximize yield and prevent side reactions or racemization.

The N-formylation of amino acids is a fundamental protective strategy in peptide synthesis and for creating specialized chemical intermediates. nih.gov A prevalent and highly effective method involves the use of acetic formic anhydride (B1165640) (AFA), which can be generated in situ by reacting formic acid with acetic anhydride. nih.govnih.govwikipedia.org This approach is noted for its high efficiency, achieving yields of 97–100% for many amines in as little as 15 minutes. nih.gov The reaction is often conducted at low temperatures, such as -20 °C, to control reactivity. nih.gov

When applied to amino acid esters, which are common precursors, AFA has proven to be highly effective. For instance, the benzyl (B1604629) ester of L-proline can be successfully formylated to its N-formyl derivative in yields ranging from 75% to 99% without any detectable racemization of the chiral center. nih.govscispace.com This preservation of stereochemical integrity is critical for applications where enantiopurity is required.

Alternative formylating agents and conditions have also been developed. These include using formic acid in combination with coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.govscispace.comresearchgate.net Another innovative approach employs a catalytic amount of molecular iodine with formic acid under solvent-free conditions at elevated temperatures (e.g., 70 °C), which also preserves the stereochemistry of chiral α-amino acid esters. organic-chemistry.org

The following interactive table summarizes various reported methods for the N-formylation of amines and amino acid derivatives, which are applicable to the synthesis of this compound.

| Formylating Agent/System | Substrate Example | Conditions | Yield | Reference |

| Acetic Formic Anhydride (in situ) | General Amines | Formic acid, Acetic Anhydride, -20 °C, <15 min | 97-100% | nih.gov |

| Acetic Formic Anhydride | L-Proline benzyl ester | Not specified | 75% | nih.gov |

| 85% Formic Acid | L-Proline benzyl ester | Toluene (B28343), Reflux (Dean-Stark) | 99% | scispace.com |

| Formic Acid / Iodine (cat.) | General Amines | Solvent-free, 70 °C | up to 94% | organic-chemistry.org |

| Formic Acid / DCC | tert-Butyl amino acid esters | Not specified | High | nih.gov |

| Formic Acid / EDCI | Amino acid ester salts | N-methylmorpholine | High | nih.gov |

Control over reaction parameters, particularly water content and temperature, is crucial for optimizing the synthesis of this compound. Formylation reactions, especially those using formic acid directly, are condensation reactions that produce water as a byproduct. researchgate.net The presence of water can hinder the reaction's progress toward completion. To circumvent this, dehydrating conditions are often employed. A common laboratory technique involves refluxing the reaction mixture in a solvent like toluene with a Dean-Stark trap, which physically removes the water as it is formed, thereby driving the equilibrium towards the product. scispace.com The use of acetic anhydride with formic acid not only generates the more reactive acetic formic anhydride but also serves to consume any water present in the reaction medium. nih.govreddit.com It is imperative to maintain anhydrous conditions throughout the synthesis when using moisture-sensitive reagents like acetyl chloride to generate AFA, as hydrolysis leads to acid impurities that are difficult to remove. orgsyn.org

Temperature profiles are also a key factor. While some methods, like direct heating of the amine with formic acid, require elevated temperatures of around 80 °C, others are performed at much lower temperatures to manage the reaction's exothermicity and prevent degradation. nih.gov The in situ generation of acetic formic anhydride, for example, is often carried out at -20 °C to 0 °C. nih.govwikipedia.org This controlled low-temperature profile is particularly important for preventing the thermal decomposition of unstable reagents like AFA, which can decompose above 60 °C, or even lower in the presence of impurities. wikipedia.org

Strategies for Scalable and Industrial Production

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale requires robust, efficient, and safe manufacturing processes. Modern strategies focus on continuous manufacturing and optimized workup procedures to enhance throughput and purity while minimizing waste and cost.

Continuous flow chemistry has emerged as a transformative technology for chemical processing, offering significant advantages over traditional batch-mode synthesis. researchgate.net Flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and higher yields. researchgate.netwikipedia.org For a synthesis like the formylation of L-proline, a flow system could involve pumping a solution of the amino acid and the formylating agent through a heated or cooled tube or microreactor. researchgate.net This setup allows for rapid heat exchange, ensuring precise temperature control and enhancing safety, particularly when dealing with exothermic reactions or unstable intermediates. researchgate.net

The integration of in-line purification is a key benefit of flow chemistry. researchgate.net As the reaction stream exits the reactor, it can be passed through columns containing solid-supported scavengers or reagents. researchgate.net These can neutralize excess reagents or capture byproducts, delivering a purified product stream without the need for traditional aqueous workups or chromatography. researchgate.net This "catch-and-release" strategy can be adapted to isolate the acidic product, this compound, on a solid-supported base, which is then washed before the pure product is eluted. scispace.com Such telescoped reaction processes reduce solvent usage, waste generation, and manual handling, making the synthesis more sustainable and efficient. researchgate.net

Beyond the use of flow reactors, several protocols can be implemented to optimize the synthesis for purity and throughput on a large scale. A critical aspect is the purification step. Chromatography is often not feasible for large-scale production. organic-chemistry.org A well-designed acid-base extraction workup can be a highly effective and scalable alternative for isolating an analytically pure product with a nearly quantitative yield. organic-chemistry.org

Process optimization also involves fine-tuning reaction conditions to maximize conversion and minimize byproduct formation. In a scalable system, parameters such as reagent concentration and pressure can be adjusted to boost throughput. scispace.com For instance, in gas-liquid reactions conducted in flow reactors, increasing the pressure of the gaseous reagent can significantly improve conversion rates at higher flow rates. scispace.com The selection of the formylating agent itself is also a key optimization point; using stable, inexpensive, and highly reactive agents is crucial for an economically viable industrial process. The use of formic mixed anhydrides, as cited in patent literature, points towards their utility in scalable cyclization reactions for producing related pyrrolidine (B122466) derivatives, suggesting their relevance for the target compound. google.com

Stereoselective Preparation of Isomers and Related Derivatives

The stereochemistry of proline and its derivatives is fundamental to their function, particularly in biologically active molecules. The synthesis of specific isomers and related derivatives of this compound requires precise stereochemical control.

The most straightforward method to ensure the stereochemistry of the final product is to start with an enantiomerically pure starting material, such as L-proline or D-proline. As demonstrated in several formylation methods, the reaction at the nitrogen atom does not typically affect the existing chiral center at the alpha-carbon, allowing the original stereochemistry to be retained. nih.govscispace.comorganic-chemistry.org

However, for creating more complex derivatives with additional stereocenters, more advanced synthetic strategies are necessary. One powerful technique is C(sp3)-H activation, which allows for the direct functionalization of carbon-hydrogen bonds. nih.gov This methodology has been employed for the stereoselective synthesis of (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. nih.gov Starting from N-Boc-D-proline, a directing group is installed, followed by a palladium-catalyzed C-H activation/arylation step to introduce a new substituent with high diastereoselectivity. nih.gov Although the formyl group is not present in this example, the principle demonstrates how the pyrrolidine ring can be modified stereoselectively to create a wide range of derivatives. Such strategies are invaluable for building a library of related compounds for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Synthesis of (S)-1-Formylpyrrolidine-2-carboxylic Acid Derivatives

A practical approach for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for dipeptidyl peptidase IV (DPP-IV) inhibitors like Vildagliptin, has been developed. beilstein-journals.orgnih.gov The synthesis commences with the N-acylation of L-proline with chloroacetyl chloride. The resulting (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid is then converted to the corresponding amide, which is subsequently dehydrated to yield the target carbonitrile. beilstein-journals.orgnih.gov

The key steps in this synthesis are outlined below:

N-Acylation: L-proline is reacted with chloroacetyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF) under reflux conditions to yield (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid. beilstein-journals.org

Amide Formation: The carboxylic acid is then treated with dicyclohexylcarbodiimide (B1669883) (DCC) and ammonium (B1175870) bicarbonate in dichloromethane (B109758) (DCM) to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide. beilstein-journals.org

Dehydration: The final step involves the dehydration of the amide using a reagent such as trifluoroacetic anhydride in THF to afford (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. beilstein-journals.org

This synthetic route provides a scalable and efficient method for producing this important pharmaceutical intermediate.

Preparation of 1-Formyl-D-proline

The synthesis of D-proline, a crucial precursor for 1-Formyl-D-proline, can be achieved through various methods. One notable approach involves the asymmetric catalytic hydrogenation of pyrrolidine-2-formaldehyde. google.com This intermediate is then oxidized to yield D-proline with high optical purity. google.comchemicalbook.com

A typical procedure involves:

Hydrogenation: Pyrrolidine-2-formaldehyde is dissolved in an organic solvent and subjected to asymmetric catalytic hydrogenation using a chiral catalyst, such as (R)-SpiroPAP-Me-Ir, in the presence of an organic base like potassium tert-butoxide. google.com

Oxidation: The resulting hydrogenated intermediate is then oxidized using an oxidant like potassium permanganate (B83412) in water to produce D-proline. google.comchemicalbook.com

The D-proline can then be formylated using standard procedures, such as reaction with formic acid or a formic acid equivalent, to yield 1-Formyl-D-proline.

General Methods for Pyrrolidine-2-carboxylic Acid Derivatives

A variety of general methods exist for the synthesis of pyrrolidine-2-carboxylic acid derivatives. These methods often involve the cyclization of linear precursors or the modification of existing pyrrolidine rings. google.comorganic-chemistry.orgmdpi.com

One common strategy is the reductive amination of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction. mdpi.com Another approach involves the cyclization of 1,4-amino alcohols under acidic or basic conditions. mdpi.com The Mannich reaction, followed by cyclization and reduction, also provides a viable route to these derivatives. mdpi.com

Furthermore, tandem reactions have emerged as powerful tools for constructing pyrrolidine rings. For example, a copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce α-CN pyrrolidines in good yield and regioselectivity. nih.gov

Cyclization Reactions Employing Formic Mixed Anhydrides or Alkyl Formates

Cyclization reactions are fundamental to the synthesis of the pyrrolidine ring. The use of formic mixed anhydrides or alkyl formates can facilitate these transformations. While specific examples directly employing these reagents for the primary synthesis of the this compound ring are not prominently detailed in the provided context, the principles of intramolecular cyclization are well-established.

In a related context, N-formylation of amines can be achieved using formic acid esters. researchgate.net This suggests that intramolecular reactions involving an amine and a suitably positioned ester or a mixed anhydride derived from formic acid could lead to the formation of a lactam, which upon reduction could yield the corresponding cyclic amine.

Organocatalytic Synthetic Pathways

1-Formylpyrrolidine (B1209714) and its derivatives have gained prominence not only as synthetic targets but also as key players in organocatalysis, particularly as Lewis base catalysts.

N-Formylpyrrolidine as a Lewis Base Catalyst

N-Formylpyrrolidine (FPyr) has been identified as a highly effective Lewis base catalyst in a variety of organic transformations. organic-chemistry.orgrsc.org Its catalytic activity is particularly notable in the activation of carboxylic acids for the formation of amides and esters. organic-chemistry.orgrsc.org The Lewis basicity of the formyl oxygen allows it to interact with and activate various reagents.

A significant application of FPyr is in combination with trichlorotriazine (B8581814) (TCT) for the activation of carboxylic acids. organic-chemistry.orgrsc.org In this system, FPyr acts as a catalyst to facilitate the formation of a highly reactive acyl chloride intermediate, which then readily reacts with nucleophiles. organic-chemistry.orgrsc.org

Trichlorotriazine (TCT) in Carboxylic Acid Activation for Amide and Ester Formation

Trichlorotriazine (TCT), also known as cyanuric chloride, is a cost-effective and powerful reagent for the activation of carboxylic acids. organic-chemistry.orgrsc.orgrsc.org When used in conjunction with a catalytic amount of a Lewis base like N-formylpyrrolidine, TCT enables the efficient conversion of carboxylic acids into amides and esters under mild conditions. organic-chemistry.orgrsc.org

The mechanism involves the activation of TCT by the Lewis base, followed by reaction with the carboxylic acid to generate a highly electrophilic intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol to form the corresponding amide or ester with high yields. organic-chemistry.orgrsc.org This methodology is distinguished by its operational simplicity, broad substrate scope, and high functional group tolerance. organic-chemistry.org

Table of Reaction Parameters for TCT-mediated Amidation/Esterification

| Parameter | Condition | Reference |

| Activating Agent | Trichlorotriazine (TCT) | organic-chemistry.orgrsc.orgrsc.org |

| Catalyst | N-Formylpyrrolidine (FPyr) | organic-chemistry.orgrsc.org |

| TCT Stoichiometry | ≤40 mol% | rsc.orgresearchgate.net |

| Key Intermediate | Acid Chloride | rsc.org |

| Advantages | Cost-effective, high yield, scalable, good functional group tolerance | organic-chemistry.orgrsc.org |

Detailed Chemical Transformations and Mechanistic Investigations

Reactivity of the Formyl Moiety

The formyl group, an aldehyde equivalent, is a primary site for nucleophilic attack and redox reactions. Its electronic properties are influenced by the adjacent nitrogen atom of the pyrrolidine (B122466) ring.

Aldol (B89426) Condensation Reactions under Varied Conditions

The formyl group of 1-Formylpyrrolidine-2-carboxylic acid can act as an electrophile in aldol-type reactions. Unlike free proline, which can catalyze aldol reactions by forming an enamine intermediate, the N-formylated derivative cannot act as a catalyst in the same manner because its nitrogen atom is acylated. illinois.edu Instead, its formyl group readily participates as a substrate in crossed-aldol reactions when reacted with a ketone or another aldehyde in the presence of an acid or base catalyst. illinois.edu

In a typical base-catalyzed crossed-aldol reaction, a base abstracts an alpha-proton from a ketone (e.g., acetone) to form a nucleophilic enolate. clockss.org This enolate then attacks the electrophilic carbonyl carbon of the formyl group on this compound. Subsequent protonation of the resulting alkoxide yields the β-hydroxy adduct. chemrxiv.org Under heating or stronger reaction conditions, this adduct can undergo dehydration to form an α,β-unsaturated carbonyl compound, the final condensation product. clockss.org

The general scheme for a crossed-aldol reaction involving this compound is as follows:

Interactive Data Table: Aldol Condensation of this compound

| Enolate Source | Catalyst | Initial Product (Aldol Adduct) | Final Product (Condensation) |

| Acetone | NaOH or L-proline | 3-Hydroxy-3-(2-carboxypyrrolidin-1-yl)propan-2-one | 3-(2-Carboxypyrrolidin-1-yl)prop-2-en-2-one |

| Cyclohexanone | Acid (e.g., HCl) or Base | 2-((2-Carboxypyrrolidin-1-yl)(hydroxy)methyl)cyclohexan-1-one | 2-((2-Carboxypyrrolidin-1-yl)methylene)cyclohexan-1-one |

| Acetaldehyde | Base (e.g., KOH) | 3-Hydroxy-2-(2-carboxypyrrolidin-1-yl)propanal | 2-(2-Carboxypyrrolidin-1-yl)propenal |

Reduction Pathways Leading to Alcohol Derivatives

The two carbonyl groups in this compound can be selectively or fully reduced to their corresponding alcohols. The choice of reducing agent is critical for controlling the reaction's outcome. The formyl group (an aldehyde) is generally more reactive towards reduction than the carboxylic acid.

Selective Reduction: A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the formyl group to a hydroxymethyl group, leaving the carboxylic acid moiety intact. This selectivity arises because NaBH₄ is not typically strong enough to reduce carboxylic acids.

Interactive Data Table: Reduction of this compound

| Reagent | Functional Group Targeted | Product |

| Sodium Borohydride (NaBH₄) | Formyl group | (2-Carboxypyrrolidin-1-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Formyl group and Carboxylic acid | (2-(Hydroxymethyl)pyrrolidin-1-yl)methanol |

Controlled Oxidation to 1-Carboxy-L-proline and Mechanistic Insights

The formyl group can be oxidized to a carboxylic acid function, converting this compound into 1-Carboxy-L-proline. This transformation is significant as it introduces a second carboxylic acid group, creating a dicarboxylic acid derivative of proline. The oxidation mechanism, particularly in the presence of radical initiators, involves key intermediates.

Characterization of Radical Intermediates in Acidic Media

The oxidation of amides, including the N-formyl group of proline derivatives, can proceed via radical mechanisms. Studies on the reaction of proline residues with nitrate (B79036) radicals (NO₃•) show that the process can be initiated by an oxidative electron transfer at the nitrogen atom. rsc.orgresearchgate.net In the case of the formyl group, the reaction likely proceeds through the abstraction of the formyl hydrogen atom.

In acidic media, the carbonyl oxygen can be protonated, which enhances the electrophilicity of the carbonyl carbon and may weaken the adjacent C-H bond, making it more susceptible to attack by oxidizing radicals like the hydroxyl radical (HO•). chemrxiv.orgchemrxiv.org Theoretical studies on L-proline oxidation by HO• radicals indicate that formal hydrogen transfer (FHT) is a key pathway. chemrxiv.orgchemrxiv.org This leads to the formation of a carbon-centered radical on the formyl group. This intermediate is then rapidly trapped by an oxygen source (like water or another oxidizing agent) and further oxidized to the carboxylic acid.

Analysis of Stereochemical Preservation during Oxidation

The stereocenter at the C2 position of the pyrrolidine ring is a crucial feature of this molecule. During the oxidation of the formyl group at the N1 position, this stereocenter is not directly involved in the reaction. Research on enzymatic and chemical modifications of proline, such as hydroxylation at C4, has shown that reactions can occur with complete retention of the original stereochemistry at other positions on the ring. uea.ac.uk Therefore, the controlled oxidation of the formyl group to a carboxyl group is expected to proceed without racemization, preserving the L-configuration of the starting material to yield optically pure 1-Carboxy-L-proline. acs.org

Carboxylic Acid Functionalization Reactions

The carboxylic acid group at the C2 position offers a reliable handle for various functionalization reactions, most notably esterification and amidation. These reactions are fundamental in peptide synthesis and for creating proline-based derivatives with diverse properties.

Standard protocols can be employed for these transformations.

Esterification: The carboxylic acid can be converted to an ester, such as a methyl or benzyl (B1604629) ester, through Fischer esterification. This typically involves refluxing the compound in the corresponding alcohol (e.g., methanol (B129727) or benzyl alcohol) with a catalytic amount of a strong acid (e.g., sulfuric acid).

Amide Formation: The formation of an amide bond requires the activation of the carboxylic acid. nih.gov This is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The activated acid then reacts with a primary or secondary amine to form the desired amide. nih.govrsc.org This method is a cornerstone of peptide chemistry and allows for the incorporation of the N-formylproline unit into a peptide chain. nih.gov

Interactive Data Table: Functionalization of the Carboxylic Acid Moiety

| Reagent(s) | Reaction Type | Product |

| Methanol, H₂SO₄ (cat.) | Esterification | Methyl 1-formylpyrrolidine-2-carboxylate |

| Benzyl alcohol, H₂SO₄ (cat.) | Esterification | Benzyl 1-formylpyrrolidine-2-carboxylate |

| Glycine (B1666218) methyl ester, DCC | Amide Formation | 1-Formyl-L-prolyl-glycine methyl ester |

| Aniline (B41778), HATU, DIPEA | Amide Formation | N-Phenyl-1-formylpyrrolidine-2-carboxamide |

Esterification Reactions and the Role of Acid Catalysis

The conversion of the carboxylic acid group of this compound into an ester is a fundamental transformation. This is commonly achieved through acid-catalyzed esterification, often referred to as Fischer esterification. In this reaction, the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of a water molecule to yield the ester and regenerate the acid catalyst. youtube.com

While direct examples are not prevalent, formamide-catalyzed esterification presents a modern and efficient alternative. nih.gov In this methodology, a catalytic amount of a formamide (B127407), such as 1-formylpyrrolidine (B1209714) (FPyr), is used with a chlorinating agent like trichlorotriazine (B8581814) (TCT). nih.gov The process is believed to proceed through the in-situ formation of a highly reactive acid chloride intermediate, which then readily reacts with the alcohol to form the ester. nih.gov This approach offers advantages in terms of cost-efficiency and waste reduction. nih.gov

Amide Bond Formation via Nucleophilic Acyl Substitution

The formation of an amide bond from this compound is a critical transformation, often employed in the synthesis of peptides and other biologically relevant molecules. This conversion is a type of nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by an amino group.

Direct amidation involves the reaction of a carboxylic acid and an amine to form an amide with the removal of water, a process that is often thermodynamically unfavorable without a catalyst. dur.ac.uk Various catalytic systems have been developed to facilitate this transformation under milder conditions. nih.gov

Catalysts based on Lewis acidic metals like zirconium and titanium have proven effective. For instance, zirconium tetrachloride (ZrCl₄) and titanium tetrafluoride (TiF₄) can catalyze the direct amidation of carboxylic acids. nih.govrsc.org The proposed mechanism involves the coordination of the metal center to the carboxylic acid, activating it towards nucleophilic attack by the amine. These reactions are typically carried out in a non-polar solvent at elevated temperatures to drive the removal of water. nih.gov Boron-based catalysts have also been explored for direct amidation, operating through the formation of activated boron-containing intermediates. dur.ac.ukmdpi.com

| Catalyst System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Titanium Tetrafluoride (TiF₄) | Toluene (B28343), reflux, 5-10 mol% catalyst | Effective for both aliphatic and aromatic acids and amines. | nih.gov |

| Zirconium(IV) Chloride (ZrCl₄) | Toluene, reflux, 5-10 mol% catalyst | Catalyzes coupling of various carboxylic acids and amines. | rsc.org |

| Boric acid derivatives | Various conditions, often with molecular sieves | Can operate at low catalytic loadings for undemanding substrates. | mdpi.com |

To overcome the poor reactivity of the carboxylic acid's hydroxyl group as a leaving group, activating agents are frequently employed. youtube.com Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are among the most common.

The mechanism with a carbodiimide (B86325) involves the initial reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent. The amine then attacks the carbonyl carbon of the O-acylisourea, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses to yield the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea), which is often insoluble and can be removed by filtration. This method is widely used in peptide synthesis due to its mild conditions, which help prevent racemization of chiral centers. nih.gov

Conversion to Acid Chlorides and Anhydrides

For many synthetic applications, this compound is first converted into more reactive derivatives like acid chlorides or anhydrides. These intermediates are highly electrophilic and react readily with a wide range of nucleophiles. youtube.com

Acid Chlorides: The most common method for preparing an acid chloride from a carboxylic acid involves treatment with thionyl chloride (SOCl₂). libretexts.orgchemguide.co.uk This reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the resulting acid chloride. chemguide.co.uk Other reagents like oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅) are also effective. chemguide.co.ukresearchgate.net The reaction with oxalyl chloride is often catalyzed by a small amount of dimethylformamide (DMF). commonorganicchemistry.com

| Reagent | Formula | Byproducts | Typical Conditions | Reference |

|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl (gases) | Neat or in solvent, reflux | chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl (gases) | DCM with catalytic DMF, RT | researchgate.netcommonorganicchemistry.com |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Cold, neat or in inert solvent | chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Heated | chemguide.co.uk |

Acid Anhydrides: Symmetrical anhydrides of this compound can be synthesized through several routes. One common laboratory method involves the reaction of the corresponding acid chloride with a carboxylate salt (formed by deprotonating the carboxylic acid with a non-nucleophilic base). nih.gov Alternatively, two equivalents of the carboxylic acid can be dehydrated using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅), or by heating to high temperatures. nih.govkhanacademy.org A more recent method involves using a triphenylphosphine (B44618) oxide/(COCl)₂ system, which allows for the rapid and efficient synthesis of anhydrides at room temperature. nih.gov

Pyrrolidine Ring Derivatizations and Modifications

Beyond the reactions of the carboxylic acid group, the pyrrolidine ring itself can be a target for chemical modification.

Nucleophilic Substitution Reactions on the Pyrrolidine Ring

The saturated sp³-hybridized carbons of the pyrrolidine ring are generally not susceptible to direct nucleophilic attack. nih.gov However, derivatization can be achieved through various strategies. The nitrogen atom of a simple pyrrolidine is nucleophilic and a common site for substitution. nih.gov In the case of this compound, the nitrogen atom is part of a formamide, which significantly diminishes its nucleophilicity due to the electron-withdrawing effect of the adjacent carbonyl group. Therefore, reactions at the nitrogen typically require prior removal of the formyl group.

Functionalization of the carbon atoms of the pyrrolidine ring often involves multi-step sequences or advanced synthetic methods like C-H activation. organic-chemistry.org For instance, deprotonation of a C-H bond adjacent to one of the carbonyl groups (at C2 or C5) using a strong base could generate a carbanion, which could then react with an electrophile. However, the acidity of these protons would need to be sufficient to allow for selective deprotonation without competing side reactions. The presence of the carboxylate and formyl groups influences the ring's conformation and the reactivity of its C-H bonds. nih.gov

Incorporation into Fused Heterocyclic Architectures (e.g., Benzoxazinones)

The pyrrolidine ring, particularly when functionalized with a carboxylic acid, serves as a valuable building block for the synthesis of complex, fused heterocyclic systems. One such class of compounds is the benzoxazinones, which are bicyclic structures composed of a benzene (B151609) ring fused to an oxazine (B8389632) ring containing a ketone. These motifs are of significant interest due to their biological activities.

While direct synthesis from this compound is a specific pathway, the general strategy involves the cyclization of an appropriate N-acyl-2-carboxypyrrolidine derivative with a suitable aromatic partner. A common method for constructing benzoxazinone (B8607429) cores is the reaction of an aniline derivative, such as anthranilic acid, with an acyl chloride. nih.govresearchgate.net More advanced methods include the rhodium-catalyzed direct ortho-C–H bond carbonylation of anilines with carbon monoxide to build the benzoxazinone structure. researchgate.net

In the context of pyrrolidine-derived structures, research has shown the synthesis of related fused systems like pyrrolo[1,2-a]quinoxalinones. acs.org These compounds are prepared from derivatives of pyrrolidine-2-carboxylic acid, demonstrating the utility of this scaffold in creating polycyclic nitrogen-containing heterocycles. The formation of these structures underscores the principle of intramolecular or intermolecular condensation and cyclization reactions that are fundamental to building complex molecular architectures.

A representative reaction scheme for the formation of a benzoxazinone derivative from generalized precursors is shown below. The key step is the formation of an amide bond followed by a cyclization-dehydration reaction to form the oxazinone ring.

| Reactant A | Reactant B | Key Condition | Product Type |

| Anthranilic Acid | Acyl Chloride | Base (e.g., Triethylamine) | 2-Substituted-4H-3,1-benzoxazin-4-one |

| Amide-functionalized Arene | Carbon Monoxide (CO) | Rh(III) Catalyst | Benzoxazinone |

| Pyrrolidine-2-carboxylic acid derivative | 2-Halonitrobenzene | Base-mediated cyclization | Pyrrolo-fused heterocycle |

Exploration of Novel Reaction Mechanisms

The reactivity of formylpyrrolidine derivatives extends to several novel and mechanistically intriguing transformations. These reactions highlight the unique role of the formyl group and the pyrrolidine ring in modern organic synthesis.

Unexpected Formation of Pyrrolidin-1-ium Formate (B1220265) and 1-Formylpyrrolidine from CO2 Functionalization

The use of carbon dioxide (CO2) as a C1 building block is a key goal in green chemistry. rsc.org In the presence of a secondary amine like pyrrolidine and a reducing agent such as a hydrosilane (e.g., phenylsilane, PhSiH3), CO2 can be converted into a formyl group. nih.gov This N-formylation process typically yields 1-formylpyrrolidine as the major product.

The reaction is believed to proceed through several potential pathways, often facilitated by a catalyst. acs.org One plausible mechanism involves the initial reaction of the amine with CO2 to form a carbamic acid, which is then stabilized as an ammonium (B1175870) carbamate (B1207046) salt. This intermediate can then be reduced by the hydrosilane. Alternatively, the catalyst may activate the hydrosilane, which then reduces CO2 to a formoxysilane intermediate. This highly reactive species subsequently reacts with the amine to yield the formamide. acs.org

Plausible Mechanistic Pathways for CO2 Reduction:

| Pathway | Key Intermediate | Description |

| Pathway 1 | Formoxysilane | The catalyst activates the hydrosilane, which reduces CO2 to formoxysilane. This intermediate then formylates the amine. acs.org |

| Pathway 2 | Amine-CO2 Adduct (Carbamate) | The amine and CO2 form a carbamate salt, which then activates the hydrosilane for the reduction step. acs.org |

| Side Reaction | Formic Acid | Hydrolysis of the formoxysilane intermediate leads to formic acid, which is then trapped by the amine base to form the formate salt. acs.org |

Dehydrogenative Silylation Processes and Associated Mechanisms

Dehydrogenative silylation is a powerful method for forming carbon-silicon bonds directly from C-H and Si-H bonds, releasing dihydrogen (H2) as the only byproduct. gelest.com This transformation can be applied to the formyl C-H bond of N-formamides like 1-formylpyrrolidine, typically using a transition metal catalyst, such as rhodium or manganese complexes. nih.govnih.govnih.gov

The catalytic cycle for this process generally involves the following key steps:

Oxidative Addition: The hydrosilane (R3Si-H) undergoes oxidative addition to the low-valent metal center, forming a metal-hydrido-silyl complex.

C-H Activation/Coordination: The formyl group of 1-formylpyrrolidine coordinates to the metal center, bringing the formyl C-H bond in proximity. This is followed by cleavage of the C-H bond and its addition to the metal, a step often assisted by a chelating group. researchgate.net

Reductive Elimination: The desired C-Si bond is formed via reductive elimination from the metal center, yielding the silylated product and regenerating the active catalyst. Simultaneously or in a separate step, two hydride ligands on the metal reductively eliminate as H2 gas. nih.gov

This process provides a highly efficient and atom-economical route to acylsilanes, which are valuable synthetic intermediates. The choice of metal catalyst and ligands can influence the selectivity and efficiency of the reaction. nih.govmsstate.edu

Redox-Neutral Halogenation in Organophosphorus Chemistry with 1-Formylpyrrolidine

1-Formylpyrrolidine can serve as a key reagent in redox-neutral halogenation reactions, particularly in a process analogous to the Vilsmeier-Haack reaction. wikipedia.orgorganic-chemistry.org The classic Vilsmeier-Haack reaction uses a substituted formamide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl3), to formylate electron-rich aromatic compounds. mychemblog.comyoutube.com

In this context, 1-formylpyrrolidine acts as the substituted formamide. The mechanism involves the activation of the formamide by an organophosphorus halide (e.g., POCl3, PCl5, or oxalyl chloride).

Mechanism of Vilsmeier Reagent Formation and Action:

Activation: The oxygen atom of the formyl group in 1-formylpyrrolidine attacks the phosphorus atom of POCl3.

Formation of the Vilsmeier Reagent: Following a series of steps involving the elimination of a dichlorophosphate (B8581778) anion, a highly electrophilic chloroiminium ion is formed. This cation, [(CH)=N+(CH2)4]Cl-, is the active "Vilsmeier reagent". mychemblog.com

Halogenation: This Vilsmeier reagent is a powerful electrophile. While it is most famous for formylation, it can also act as a dehydrating or halogenating agent. In organophosphorus chemistry, it can be used to activate carboxylic acids or alcohols for subsequent conversion to acid chlorides or alkyl chlorides. The process is considered redox-neutral because the Vilsmeier reagent facilitates a substitution reaction (e.g., -OH for -Cl) rather than changing the oxidation state of the substrate molecule. ijpcbs.com

This method represents a mild and effective way to generate electrophilic halogenating agents in situ for various synthetic transformations. ijpcbs.com

Biochemical Interactions and Metabolic Roles Non Human Specificities

Enzymatic Inhibition and Interaction with Pyrroline-5-Carboxylate Reductase 1 (PYCR1)

1-Formylpyrrolidine-2-carboxylic acid, also known as N-formyl-L-proline (NFLP), has been identified as a notable inhibitor of Pyrroline-5-Carboxylate Reductase 1 (PYCR1). nih.gov PYCR1 is a crucial enzyme that catalyzes the final step in the biosynthesis of proline, reducing Δ¹-pyrroline-5-carboxylate (P5C) to L-proline through the oxidation of NAD(P)H. nih.govnih.gov The inhibition of this enzyme by this compound has profound implications for cellular metabolism, particularly in contexts where proline biosynthesis is upregulated. nih.gov

Research has demonstrated that this compound acts as a competitive inhibitor of PYCR1 with respect to the P5C substrate. nih.gov The addition of a formyl group to the proline structure increases the compound's affinity for the enzyme by approximately 17-fold compared to proline itself. nih.gov

The mechanism of inhibition involves specific structural changes within the enzyme upon binding of the inhibitor. nih.gov Crystallographic studies show that to accommodate the formyl group of the inhibitor, the enzyme undergoes conformational changes, including a 1-Å shift of an active site α-helix and the rotation of two side chains. nih.gov This repositioning allows for the formation of unique hydrogen bonds between the inhibitor's formyl group and the enzyme, which likely accounts for its increased affinity and potent inhibitory effect. nih.gov

| Compound | Estimated Ki (μM) |

|---|---|

| This compound (NFLP) | ~100 |

| L-thiazolidine-2-carboxylate (l-T2C) | ~400 |

| L-thiazolidine-4-carboxylate (l-T4C) | ~600 |

| Cyclopentanecarboxylate (CPC) | 1000 |

| (S)-(−)-tetrahydro-2-furoic acid (THFA) | 2000 |

| L-proline (Product) | 1700 |

By competitively inhibiting PYCR1, this compound directly disrupts the de novo proline biosynthesis pathway. nih.gov This pathway is a critical metabolic route for the production of proline, an amino acid essential for various cellular functions. The inhibition of PYCR1, the enzyme responsible for the final reductive step in this process, leads to an impairment of proline production from its precursors. nih.gov In cellular models known to rely on the proline cycle, treatment with this compound has been shown to impair proline biosynthesis, highlighting the compound's direct impact on this metabolic route. nih.gov

The biochemical consequences of inhibiting PYCR1 with this compound have been observed to mimic the effects of genetically silencing or "knocking down" the PYCR1 gene. nih.gov In cellular models, particularly certain breast cancer cells that depend on the proline cycle, the introduction of this compound phenocopies the effects of PYCR1 knockdown. nih.gov These effects include the inhibition of de novo proline biosynthesis and a resulting impairment of spheroidal growth, demonstrating that the chemical inhibition effectively replicates the biological outcome of genetic depletion of the enzyme. nih.gov

Influence on Cellular Metabolic Processes

The inhibition of a key metabolic enzyme like PYCR1 by this compound has broader consequences for cellular metabolism beyond the direct impact on proline levels.

The proline cycle, in which PYCR1 participates, is implicated in maintaining cellular redox homeostasis. nih.gov The reaction catalyzed by PYCR1 involves the oxidation of NAD(P)H to NAD(P)⁺, contributing to the cellular balance of these crucial redox cofactors. nih.govnih.gov By inhibiting PYCR1, this compound can disrupt this balance. In some cellular contexts, particularly under conditions of metabolic stress, the proper functioning of the proline cycle is important for managing oxidative stress. nih.govnih.gov Therefore, the inhibition of PYCR1 can indirectly modulate cellular redox homeostasis by altering the NAD(P)H/NAD(P)⁺ ratio and interfering with the cell's antioxidant capacities that are linked to proline metabolism. nih.gov

Proline is a proteinogenic amino acid, meaning it is a fundamental building block for protein synthesis. By impairing the de novo biosynthesis of proline, this compound can limit the intracellular pool of this amino acid. nih.gov In cells that are highly reliant on endogenous proline production for their proteomic demands, this limitation can have downstream effects on protein synthesis pathways. A reduced availability of proline can potentially slow the rate of translation and affect the production of proteins that are rich in this particular amino acid.

Broader Metabolic Pathway Studies Involving Proline and its Analogues

Proline metabolism is a critical axis in cellular regulation, extending beyond its role as a protein constituent to encompass functions in redox balance, energy homeostasis, and stress adaptation. creative-proteomics.comnih.gov The metabolic pathways of proline and its analogues are intricately linked with primary metabolic routes such as the tricarboxylic acid (TCA) cycle and the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net These connections allow proline metabolism to influence a wide range of physiological processes in various organisms. The synthesis and degradation of proline form a cycle that facilitates the transfer of redox potential between cellular compartments, thereby modulating cellular energy status and signaling pathways. researchgate.net

The regulation of proline metabolism is a multi-layered process, crucial for adapting to changing environmental and metabolic conditions. frontiersin.org It is controlled at the transcriptional level, through the modulation of key enzyme activities, and by substrate availability. frontiersin.orgnih.gov In many organisms, proline metabolism is mobilized primarily under conditions of stress. nih.gov

Key enzymes in this regulatory network include:

Δ1-Pyrroline-5-carboxylate Synthetase (P5CS): This is often the rate-limiting enzyme in proline biosynthesis from glutamate (B1630785). Its expression can be upregulated by various stressors, including hypoxia and drought. frontiersin.orgnih.gov

Proline Dehydrogenase (PRODH) or Proline Oxidase (POX): This enzyme initiates proline catabolism and is a critical regulatory point. Its activity is induced by stress signals and is linked to the production of reactive oxygen species (ROS) for signaling purposes. nih.govnih.gov

Δ1-Pyrroline-5-carboxylate Dehydrogenase (P5CDH): This enzyme catalyzes the second step of proline degradation, converting pyrroline-5-carboxylate (P5C) to glutamate. nih.gov

The balance between proline synthesis and catabolism, often referred to as the proline cycle, is crucial for maintaining cellular redox homeostasis, particularly the NADP+/NADPH ratio. researchgate.netfrontiersin.org This regulation is interconnected with other signaling pathways; for instance, PRODH/POX is known to be induced by the tumor suppressor protein p53. nih.govnih.gov The metabolic intermediate P5C can also act as a regulatory molecule, stimulating the pentose phosphate pathway. nih.gov

Table 1: Key Enzymes in Proline Metabolism Regulation

| Enzyme | Pathway | Function | Regulatory Notes |

|---|---|---|---|

| P5CS | Biosynthesis | Rate-limiting step; converts glutamate to P5C precursor. | Upregulated by hypoxia and drought stress. frontiersin.orgnih.gov |

| PRODH/POX | Catabolism | First step; oxidizes proline to P5C. | Induced by p53; generates ROS for signaling. nih.govnih.gov |

| P5CDH | Catabolism | Second step; converts P5C to glutamate. | Tightly regulated to control proline degradation. nih.gov |

| P5CR | Biosynthesis | Final step; reduces P5C to proline. | Activity can be modulated by co-factor availability (NADH/NADPH). frontiersin.org |

While the central intermediate in proline metabolism is Δ1-pyrroline-5-carboxylate (P5C), which exists in equilibrium with glutamate semialdehyde, pathways involving other pyrroline derivatives also exist. sdu.dkfrontiersin.org Notably, Pyrrole-2-carboxylic acid, a structurally related compound, can be formed from the metabolism of proline and its analogues. wikipedia.org

The formation of pyrrole-2-carboxylic acid is not part of the primary proline degradation pathway but arises from the metabolism of specific proline derivatives. Studies have shown that it can be produced from the oxidation of hydroxyproline isomers. nih.govnih.gov For instance, the oxidation of D-hydroxyproline by D-amino acid oxidase leads to the formation of Δ1-pyrroline-4-hydroxy-2-carboxylic acid, an unstable intermediate that spontaneously loses water to form pyrrole-2-carboxylic acid. Similarly, the oxidation of 3,4-dehydro-dl-proline by membrane fractions from Escherichia coli has been shown to produce pyrrole-2-carboxylate. oup.com This indicates a metabolic link where proline analogues can be shunted into a pathway that results in the formation of this aromatic pyrrole compound.

In many organisms, D-amino acid oxidases are enzymes that catabolize D-amino acids. While L-proline is the common proteinogenic isomer, D-proline and its analogues can be metabolized through these alternative pathways. D-amino acid oxidase has been shown to catalyze the oxidation of several D-amino acid analogues of proline. oup.com

Specifically, the D-isomers of hydroxyproline are substrates for mammalian D-amino acid oxidase, and their oxidation leads to the production of pyrrole-2-carboxylate. The enzyme also acts on 3,4-dehydroproline. The oxidation of 3,4-dehydro-d-proline by D-amino acid oxidase from hog kidney results in the formation of pyrrole-2-carboxylic acid (P2C). oup.com This enzymatic reaction provides a direct biosynthetic route from a D-proline analogue to P2C, distinct from the main L-proline catabolic pathway that proceeds through P5C to glutamate.

Pyrrole-2-carboxylic acid has been identified as a metabolic degradation product derived from proline analogues in various biological systems. wikipedia.org Its presence in urine has been linked to the administration of hydroxyproline isomers in rats, implicating it as a terminal product of a specific metabolic side-pathway. nih.gov

The formation process often involves an unstable intermediate. For example, the oxidation of hydroxy-L-proline by L-amino acid oxidase in rat kidney produces Δ1-pyrroline-4-hydroxy-2-carboxylate, which is then converted to pyrrole-2-carboxylate. nih.gov This conversion highlights that under certain metabolic conditions or with specific substrates, the degradation of proline-related compounds can diverge to yield aromatic structures like pyrrole-2-carboxylic acid instead of being channeled into the TCA cycle via glutamate. nih.gov This compound has also been identified as a biomarker in Hyperprolinemia type II, a metabolic disorder caused by a deficiency in P5C dehydrogenase, suggesting that when the primary degradation pathway is blocked, alternative routes leading to products like pyrrole-2-carboxylic acid may become more prominent. sdu.dk

Microbial Interactions and Biocatalysis (Non-Human Models)

Proline and its derivatives can significantly influence microbial physiology. In certain contexts, proline can serve as a beneficial nutrient source for microbial biofilms, while some proline analogues and proline-rich peptides exhibit potent antimicrobial properties. researchgate.netnih.gov These compounds can interfere with essential cellular processes, including protein synthesis and the maintenance of membrane integrity. researchgate.netnih.gov

Proline metabolism can affect the extracellular and potentially intracellular pH of microbial environments. In studies of in vitro oral biofilms grown in saliva, supplementation with proline helped maintain a neutral pH (7.3-7.5), in contrast to glucose, which caused acidification, and arginine, which led to alkalinization. nih.gov This suggests that the metabolic utilization of proline by the microbial community does not lead to the production of acidic byproducts that could lower the intracellular pH.

Furthermore, certain proline analogues and proline-rich antimicrobial peptides (PrAMPs) can directly compromise the integrity of microbial cell membranes. researchgate.net While the primary mechanism for some PrAMPs is the inhibition of intracellular targets like the ribosome, certain synthetic derivatives have been shown to acquire membrane-permeabilizing abilities. nih.govnih.gov This dual mode of action, combining intracellular inhibition with membrane disruption, can enhance their antimicrobial efficacy. nih.gov Studies have shown that proline analogues can affect the structure of cellular membranes, contributing to their toxicity and growth-inhibitory effects on microorganisms. researchgate.net

Table 2: Effects of Proline and its Derivatives on Microbial Cells

| Compound Type | Organism/Model | Effect on pH | Effect on Membrane Integrity |

|---|---|---|---|

| Proline | Oral Biofilms | Maintained neutral pH. nih.gov | Not directly disruptive; supported biofilm health. nih.gov |

| Proline-Rich Peptides | E. coli | Not reported | Some derivatives acquired membrane-permeabilizing activity. nih.gov |

| Proline Analogues | General Microorganisms | Not reported | Can negatively affect the structure of cellular membranes. researchgate.net |

Implications for Biocatalyst Performance and Microbial Tolerance

The compound this compound, also known as N-formyl-L-proline, presents a multifaceted profile in the context of biocatalysis and microbial interactions. While direct and extensive research on its specific effects on microbial tolerance is limited, its role as an organocatalyst and the broader understanding of proline analogues in microbial systems provide significant insights into its potential implications.

Performance as a Biocatalyst:

This compound itself can function as a bifunctional organocatalyst, leveraging both a Lewis basic site and a Brønsted acid site within its structure. This dual functionality allows it to catalyze various chemical reactions. For instance, it has been demonstrated to effectively catalyze the aminolysis of 1,2-epoxides in water and the oxidation of sulfides using hydrogen peroxide. Its ability to act as a catalyst in aqueous, environmentally benign solvents highlights its potential in green chemistry applications. The performance of N-formyl-L-proline as an organocatalyst is detailed in the table below, showcasing its versatility in promoting different chemical transformations with good to high yields.

| Reaction Type | Substrate | Reagent | Solvent | Yield |

|---|---|---|---|---|

| Aminolysis of 1,2-epoxides | Styrene oxide | Aniline (B41778) | Water | High |

| Sulfide Oxidation | Thioanisole | Hydrogen Peroxide | Water | Good |

| Strecker Synthesis | Various aldehydes and amines | Trichlorosilane (B8805176) | - | Catalytic activity observed |

| Reduction of Ketimines | Various ketimines | Trichlorosilane | - | Catalytic activity observed |

Implications for Microbial Tolerance:

The role of proline as a crucial osmoprotectant and stress-response molecule in bacteria is well-established. jmb.or.krnih.gov Microorganisms accumulate proline to counteract osmotic and other environmental stresses. jmb.or.krnih.gov Proline analogues can interfere with these protective mechanisms. nih.gov For instance, resistance to toxic proline analogues has been used as a method to select for mutant microbial strains that overproduce L-proline. nih.gov

Competitive Inhibition: It might act as a competitive inhibitor for proline uptake and metabolism. Bacterial cells possess specific transport systems for proline, and an analogue could potentially compete for these transporters, thereby affecting the cell's ability to accumulate proline under stress conditions. nih.gov

Metabolic Disruption: If incorporated into cellular processes, this compound could disrupt normal metabolic functions that rely on proline. The oxidative metabolism of proline is a source of energy for some bacteria, and interference with this pathway could impact cellular bioenergetics. nih.gov

Toxicity and Resistance: Similar to other proline analogues, it could exhibit toxicity to certain microorganisms. Consequently, microbes might develop tolerance mechanisms, such as enzymatic modification or efflux pumps, to mitigate its effects. The study of such resistance mechanisms could, in turn, provide insights into microbial stress responses. nih.gov

In oral bacterial biofilms, proline has been shown to have a beneficial effect on growth, reducing the number of dead bacteria and maintaining a neutral pH. nih.gov The introduction of a proline analogue like this compound could potentially alter these dynamics, although specific studies are required to confirm such interactions. The response of microorganisms to proline and its analogues is diverse and dependent on the specific strain and environmental conditions. jmb.or.kr Therefore, the precise impact of this compound on microbial tolerance remains an area for further investigation.

Applications in Advanced Organic Synthesis and Materials Science

Function as a Building Block in Complex Molecular Construction

The rigid, cyclic structure of the pyrrolidine (B122466) ring is a key feature that chemists exploit to control the shape and conformation of larger molecules. This has proven particularly useful in medicinal chemistry, where the precise three-dimensional structure of a molecule is often critical to its biological activity.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. Proline and its derivatives are fundamental in this area because their cyclic nature introduces conformational constraints, forcing peptide chains to adopt specific secondary structures like β-turns. sigmaaldrich.com This structural restriction is a powerful tool in the rational design of peptidomimetics. rsc.org

Synthetic strategies often employ proline-based scaffolds to create these mimics. For instance, the Pictet-Spengler reaction can be used to synthesize constrained aromatic amino acids from natural precursors, which then serve as turn mimics in larger peptide structures. nih.gov By altering the structure of a parent peptide with these non-amino acidic elements, researchers can create peptidomimetics that retain the ability to interact with biological targets but overcome the inherent weaknesses of natural peptides, such as rapid metabolism. beilstein-journals.orgmdpi.com The development of synthetic proline analogues provides a toolkit for conformational studies and for fine-tuning the biological and pharmaceutical properties of both naturally occurring and newly designed peptides. sigmaaldrich.com

The pyrrolidine scaffold is a privileged structure in drug discovery, frequently forming the core of potent enzyme inhibitors. nih.gov Derivatives of 1-formylpyrrolidine-2-carboxylic acid have been successfully developed into inhibitors for a wide range of enzymes by modifying the core structure.

A notable example is the development of inhibitors for Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose homeostasis and a target for type-II diabetes treatment. The (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, synthesized from L-proline, is a key intermediate for the DPP-IV inhibitor Vildagliptin. nih.govresearchgate.net The pyrrolidine moiety acts as a proline mimic, and the nitrile group provides reversible and potent inhibition of the enzyme. researchgate.net

Similarly, proline derivatives have been synthesized and evaluated as inhibitors for Angiotensin-Converting Enzyme (ACE), a key target for treating hypertension. sigmaaldrich.com The well-known ACE inhibitor Captopril, chemically named (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, showcases the utility of this scaffold. Furthermore, other proline derivatives have been investigated as inhibitors for enzymes like cathepsin S and urease. wikipedia.org

The table below summarizes selected examples of enzyme inhibitors derived from proline scaffolds.

| Inhibitor Class/Derivative | Target Enzyme | Therapeutic Area | Reported Activity (IC₅₀) |

| (2S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile derivatives (e.g., Vildagliptin) | Dipeptidyl Peptidase IV (DPP-IV) | Type-II Diabetes | Nanomolar inhibition reported. researchgate.net |

| Captopril | Angiotensin-Converting Enzyme (ACE) | Hypertension | Potent inhibition. sigmaaldrich.com |

| Proline Analogues | Cathepsin S | Autoimmune Disease | Potent inhibition reported for specific analogues. wikipedia.org |

| Pyrrolidine Carboxamides | Enoyl Acyl Carrier Protein Reductase (InhA) | Tuberculosis | Initial hits showed IC₅₀ of 10.05 μM, optimized to nanomolar range. |

| (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | Urease | Urease-related diseases | IC₅₀ = 27±1.973 μM |

Beyond direct use in drug candidates, this compound and its parent compound, proline, serve as critical starting materials, or precursors, for a variety of specialized organic compounds. nih.gov Their inherent chirality and functionality make them ideal for synthesizing complex molecules with specific stereochemistry.

One significant application is in the synthesis of key pharmaceutical intermediates. For example, the practical synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline provides a crucial building block for DPP-IV inhibitors. nih.govresearchgate.net This process involves the N-acylation of proline, followed by the conversion of the carboxylic acid to a carbonitrile, demonstrating a pathway from a simple amino acid derivative to a complex, high-value chemical. researchgate.net Proline derivatives are also used to create other heterocyclic systems, such as pyrrolodiketopiperazines, which are valuable scaffolds in medicinal chemistry. nih.gov The synthesis of substituted prolines, which can then be incorporated into peptides or other complex molecules, often starts from readily available proline or pyroglutamic acid. nih.gov

Chiral Organocatalysis in Asymmetric Synthetic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of asymmetric synthesis. Proline and its derivatives, including this compound, are among the most effective organocatalysts, capable of inducing high levels of stereoselectivity. researchgate.net

The asymmetric reduction of prochiral ketones and ketimines to form chiral alcohols and amines is a fundamental transformation in organic synthesis. mdpi.com Catalysts derived from proline are highly effective in this context. The reduction is often carried out using trichlorosilane (B8805176) (HSiCl₃) as the reducing agent, which is activated by a Lewis basic organocatalyst. nih.govrsc.org

A range of (S)-proline derivatives, including N-formyl-L-proline, have been studied as catalysts for the stereoselective reduction of ketoimines. nih.gov While N-formyl-L-proline itself was found to yield a racemic product in one study, highlighting the need for specific structural features on the catalyst for high efficiency, other N-formyl derivatives have shown moderate to high enantioselectivity (up to 86% ee). nih.govrsc.org The development of oxazaborolidine catalysts, often derived from proline amino alcohols, is another widely used method for the highly enantioselective reduction of simple ketones. mdpi.com

The table below presents research findings on the enantioselective reduction of ketimines using various proline-derived catalysts.

| Catalyst | Substrate | Reducing Agent | Yield (%) | Enantiomeric Excess (ee %) |

| N-Formyl-L-proline derivative | N-aryl ketimine | HSiCl₃ | High (up to 95%) | Moderate to High (up to 86%) rsc.org |

| L-Valine derived N-sulfinamide | N-aryl ketimine | HSiCl₃ | up to 98% | up to 98% |

| (S)-Proline derivative | N-phenylacetophenone imine | HSiCl₃ | Good | up to 75% nih.gov |

| L-Pipecolinic acid derived N-formamide | N-aryl ketimine | HSiCl₃ | Good to High | up to 97% rsc.org |

The application of proline-based organocatalysts extends to the asymmetric reduction of a broader range of imines and to other important C-C bond-forming reactions like allylation. nih.gov The pyrrolidine scaffold is a privileged motif in aminocatalysis, providing a well-defined chiral environment for the reaction to occur. wikipedia.org

In the reduction of imines, chiral Lewis bases derived from amino acids activate trichlorosilane, enabling the enantioselective addition of a hydride to the C=N bond. nih.govrsc.org This methodology provides an efficient route to optically active amines, which are valuable building blocks in pharmaceuticals and agrochemicals.

Furthermore, synergistic catalysis, which combines a chiral amine catalyst with a transition metal catalyst, has been developed for reactions such as the asymmetric α-allylic allenylation of aldehydes. This dual approach allows for the construction of complex chiral molecules with multiple stereocenters in a highly controlled manner.

Development and Utilization of Chemical Probes and Research Reagents

The pyrrolidine scaffold, particularly that derived from the amino acid proline, serves as a fundamental building block in the development of sophisticated tools for chemical and biological research. The unique conformational rigidity of the pyrrolidine ring makes it an ideal framework for designing molecules with specific functions, from metabolic probes to reagents for asymmetric synthesis.

Probes for Elucidating Proline Metabolism

While this compound is a synthetic derivative, its structural analogs play a crucial role in the study of proline metabolism. Proline catabolism involves intermediates such as 1-Pyrroline-2-carboxylic acid and 1-Pyrroline-5-carboxylic acid (P5C). google.comhmdb.ca In humans, a deficiency in the enzyme responsible for metabolizing P5C leads to a metabolic disorder known as hyperprolinemia type II (HPII), characterized by the accumulation of P5C. hmdb.casdu.dk

Research has identified specific biomarkers derived from the accumulating P5C, such as pyrrole-2-carboxylic acid and its glycine (B1666218) ester, 2-pyrrolyl-glycine, which can be detected in patients with HPII. sdu.dk These molecules serve as crucial probes for diagnosing the condition and distinguishing it from other metabolic disorders like hyperprolinemia type I. sdu.dk The study of such endogenous probes provides a framework for how synthetic, labeled, or functionalized derivatives, potentially including analogs of this compound, could be developed as research tools to further investigate the enzymatic pathways and pathological mechanisms of amino acid metabolism. medchemexpress.com

Reagents for Exploring Novel Chemical Pathways

Derivatives of pyrrolidine-2-carboxylic acid are valuable reagents in synthetic chemistry for exploring and establishing novel reaction pathways. The parent compound, L-proline, is a renowned organocatalyst for a wide range of asymmetric reactions, including aldol (B89426) and Mannich reactions, Michael additions, and α-aminations. researchgate.net This catalytic activity stems from its ability to form key intermediates like enamines and iminium ions, leveraging its secondary amine and carboxylic acid functionalities.

Building on this principle, chemists have synthesized more complex pyrrolidine-based reagents to achieve specific synthetic goals. For instance, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is synthesized from L-proline, is a critical intermediate for producing a class of diabetes drugs known as dipeptidyl peptidase IV (DPP-IV) inhibitors. beilstein-journals.org The synthesis of such intermediates demonstrates how the pyrrolidine-2-carboxylic acid core can be modified to create building blocks for complex, pharmaceutically active molecules, thereby opening up novel synthetic routes. beilstein-journals.orgbeilstein-journals.org The formyl group in this compound offers a different handle for chemical modification, potentially serving as a precursor for various functional groups or participating in formylation and related reactions.

Emerging Applications in Material Sciences and Specialty Chemical Production

The versatility of the pyrrolidine ring structure extends beyond biological probes and synthetic reagents into the realm of materials science and the production of specialty chemicals. Its derivatives are being explored as precursors for advanced polymers and as key components in the design of functional materials like ionic liquids.

Precursors for Polymer and Material Synthesis

Carboxylic acids and their derivatives are fundamental monomers for the synthesis of polyesters and polyamides. While direct polymerization of this compound is not widely documented, the use of similar cyclic and bifunctional molecules as polymer precursors is a well-established concept. For example, 2,5-furandicarboxylic acid, another bio-based cyclic compound, is a prominent building block for creating a variety of sustainable polymers. mdpi.comnih.gov

Research into novel peptide-based polymers, or "foldamers," has utilized derivatives like 2,2-disubstituted pyrrolidine-4-carboxylic acids to create oligomers with discrete, stable conformations. mdpi.com These non-natural polymers are of interest for biomedical applications due to their predictable structures and potential for enhanced bioavailability. mdpi.com This work highlights the potential of pyrrolidine-based carboxylic acids as a class of monomers for creating functional polymers with unique structural properties. The N-formyl group of this compound could influence polymerization kinetics or the final properties of the material, offering a potential avenue for creating novel polymers.

Design and Application of Ionic Liquids (e.g., L-Pyrrolidine-2-carboxylic Acid Sulfate)

A significant application of pyrrolidine-2-carboxylic acid derivatives in materials science is in the formulation of ionic liquids (ILs). Ionic liquids are salts with melting points below 100°C, often exhibiting properties like low volatility, high thermal stability, and tunable solvency. researchgate.net A notable example is L-Pyrrolidine-2-carboxylic acid sulfate (B86663) (LPCAS), a Brønsted acidic ionic liquid. rsc.orgrsc.org LPCAS has been successfully employed as an efficient and reusable catalyst for various organic syntheses, including the one-pot synthesis of xanthene and imidazole (B134444) derivatives. rsc.orgnih.gov

The advantages of using LPCAS include excellent product yields, shorter reaction times, and environmentally friendly, solvent-free reaction conditions. rsc.orgwiley.com The development of proline-derived ILs extends beyond catalysis; they have also been designed as surfactants. wiley.com By modifying the proline structure, researchers have created ILs that effectively reduce the surface tension of water, showing promise for applications such as enhanced oil recovery. wiley.com The synthesis of these ILs often involves simple, efficient methodologies, starting from the readily available and chiral L-proline. researchgate.net

Table 1: Applications of L-Pyrrolidine-2-Carboxylic Acid Sulfate (LPCAS) in Organic Synthesis

| Reaction Type | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes | Aldehydes and 2-naphthol | Solvent-free, 100°C | Excellent yields, short reaction time, eco-friendly | researchgate.netrsc.org |

| Synthesis of 1,8-dioxo-octahydroxanthenes | Aldehydes and dimedone | Solvent-free | High efficiency, clean reaction profile, inexpensive reagent | rsc.org |

| Synthesis of 2,4,5-trisubstituted-1H-imidazoles | Benzil, aromatic aldehydes, and ammonium (B1175870) acetate | Solvent-free, 100°C | Excellent yields, non-toxic catalyst, short reaction time | nih.gov |

Role in Carbon Monoxide Releasing Molecules and Carbonylation Chemistry

Carbon monoxide (CO) is a fundamental C1 building block in industrial chemistry, but its high toxicity and gaseous nature present significant handling challenges in laboratory settings. beilstein-journals.orgyoutube.com This has driven the development of CO-releasing molecules (CORMs) and CO surrogates, which are stable compounds that can deliver CO in a controlled manner for chemical reactions.

Formic acid and its derivatives are prominent CO surrogates. beilstein-journals.orgyoutube.com Research has shown that the decomposition of formic acid, mediated by reagents like trichlorotriazine (B8581814) and a base such as N-formylpyrrolidine, can be used to generate CO for carbonylation reactions. In this context, 1-formylpyrrolidine (B1209714) acts as a stable, easy-to-handle amine base that facilitates the decomposition process. More advanced systems, such as those using silacarboxylic acids, have also been developed as efficient CORMs for palladium-catalyzed carbonylation reactions, demonstrating the broad interest in avoiding the direct use of CO gas. hmdb.ca The "formyl mechanism" in certain "CO-free" carbonylation reactions proceeds through the activation of formyl-containing species rather than free CO, highlighting the direct relevance of compounds like 1-formylpyrrolidine to modern carbonylation chemistry. youtube.com

Theoretical and Computational Chemistry Studies

Mechanistic Elucidation of Reaction Pathways

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. While specific computational studies on the reaction pathways of 1-Formylpyrrolidine-2-carboxylic acid are not abundant in the literature, the well-studied mechanisms of related proline-catalyzed reactions provide a strong foundation for understanding its behavior.

The formation of an amide bond is a fundamental reaction in organic chemistry. Computational studies have extensively investigated the mechanisms of amide bond formation from carboxylic acids and amines. These reactions can proceed through various pathways, and Density Functional Theory (DFT) calculations are often employed to determine the most favorable route.

Generally, two primary mechanisms are considered for amide bond formation: a concerted pathway and a stepwise pathway. In the context of a reaction involving this compound, the N-formyl group, being electron-withdrawing, can influence the reactivity of the carboxylic acid group.